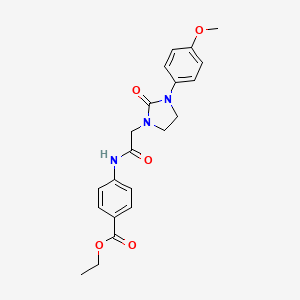

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Description

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a synthetic heterocyclic compound featuring a 2-oxoimidazolidine core substituted with a 4-methoxyphenyl group. This moiety is linked via an acetamido bridge to an ethyl benzoate ester. The imidazolidinone ring provides structural rigidity, while the 4-methoxyphenyl and benzoate groups contribute to electronic and steric properties, influencing solubility and bioactivity.

Properties

IUPAC Name |

ethyl 4-[[2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-3-29-20(26)15-4-6-16(7-5-15)22-19(25)14-23-12-13-24(21(23)27)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIWWQAVPQGSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Urea Derivatives

The imidazolidinone ring is synthesized via cyclization of urea derivatives under basic conditions. A representative method involves:

Alternative Route via Carbodiimide Intermediate

An alternative approach employs carbodiimide intermediates:

- Starting Material : 4-Methoxyaniline and ethyl chloroformate.

- Reagents : Triethylamine (Et₃N), 1,2-dibromoethane.

- Conditions : Stirring in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

- Key Step : Formation of a carbodiimide intermediate, which undergoes cyclization to yield the imidazolidinone.

Advantage : Higher functional group tolerance compared to urea cyclization.

Synthesis of the Acetamido Linker

Acetylation of the Imidazolidinone

The imidazolidinone core is functionalized with an acetamido group through nucleophilic acyl substitution:

- Reagents : Chloroacetyl chloride, Et₃N.

- Conditions : Reaction in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate (Na₂SO₄).

Yield : 85–90% after column chromatography (silica gel, hexane:ethyl acetate = 3:2).

Hydrazide Formation

For downstream functionalization, the acetamido intermediate is converted to a hydrazide:

- Reagents : Hydrazine hydrate (80%).

- Conditions : Reflux in ethanol for 12 hours.

- Monitoring : Thin-layer chromatography (TLC) to confirm reaction completion.

Yield : 78–82% after recrystallization from chloroform.

Attachment of the Benzoate Ester Group

Esterification of Benzoic Acid

Ethyl benzoate is prepared via Fischer esterification:

Coupling to the Acetamido Linker

The ethyl benzoate group is coupled to the acetamido-hydrazide intermediate via a peptide bond:

- Reagents : N,N’-Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

- Conditions : Stirring in DCM at room temperature for 24 hours.

- Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

Solvent Recycling

Green chemistry principles are applied via solvent recovery systems:

- Methods : Distillation and molecular sieve drying for ethanol and DCM reuse.

Comparative Analysis of Synthetic Routes

Key Findings :

- The carbodiimide route offers superior yields but requires stringent anhydrous conditions.

- Continuous flow methods significantly improve efficiency and purity for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of byproducts during column chromatography.

- Solution : Employ gradient elution with hexane:ethyl acetate (10:1 to 1:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

While a direct and comprehensive overview of the applications of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is not found within the search results, the related compounds and concepts can provide some context:

1. Related Imidazolidinone Compounds:

- (R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone: This compound has a PubChem CID of 25019282 and a molecular weight of 419.5 g/mol . It is also known by synonyms such as KVI-020, WYE-160020, and CHEMBL569185 .

- 1-[(Pyridin-3-yl)methylsulfonyl]amino-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy phenyl)-2-imidazolidinone: This compound has a PubChem CID of 45484118 and a molecular weight of 496.6 g/mol .

2. Potential Research Areas:

- Medicinal Chemistry: Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate shows potential in medicinal chemistry, suggesting it could be a component in synthesizing pharmaceuticals.

- Cyclic Nucleotide Phosphodiesterases (PDEs): Research into PDEs explores their roles in various tissues, indicating a potential area where related compounds could be relevant .

3. General Applications of Nanoparticles:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The imidazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heterocyclic Core Modifications

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Linker Modifications : Thioacetamido linkers (e.g., Compound 1aa, A21) may improve metabolic stability compared to oxygen-based acetamido linkers but reduce polarity .

- Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron-donating capacity, contrasting with electron-withdrawing cyano (1aa) or nitro (W1) groups, which could alter reactivity or target affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Chlorine or nitro substituents (e.g., Compound 5, W1) reduce solubility due to increased hydrophobicity .

- Ethyl benzoate esters (target compound, I-6230) generally exhibit better solubility in organic solvents than amide-terminated analogues (W1) .

Table 3: Reported Bioactivities of Analogues

Key Observations :

- Benzimidazole derivatives (e.g., W1, A21) show pronounced antimicrobial activity, likely due to planar structures interacting with microbial DNA or membranes .

- Thioxoimidazolidinones () demonstrate antifungal activity, possibly via thione-mediated redox disruption .

Structure-Activity Relationship (SAR) Insights

Heterocycle Choice: Imidazolidinones (target compound) favor hydrogen bonding via the carbonyl group, whereas pyridines (1aa) or isoxazoles () may engage in π-π stacking .

Substituent Effects: Electron-donating groups (e.g., 4-methoxy in the target) improve solubility and metabolic stability, while electron-withdrawing groups (e.g., cyano in 1aa) enhance electrophilic reactivity .

Biological Activity

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate features a benzoate ester linked to an imidazolidinone moiety. Its structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | Ethyl 4-[[2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate |

| Molecular Formula | C21H23N3O5 |

| Molecular Weight | 397.43 g/mol |

| CAS Number | 1327298-96-3 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the preparation of the imidazolidinone core, which is then linked to the benzoate ester using organic solvents like ethanol or dimethylformamide and catalysts such as triethylamine. The following table summarizes the synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| Preparation of Imidazolidinone | Starting amines and carbonyl compounds | Reflux in organic solvent |

| Coupling with Benzoate Ester | Benzoic acid derivatives | Use of coupling agents |

The biological activity of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is attributed to its interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. The imidazolidinone moiety may play a crucial role in these interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial and antifungal properties. For instance, derivatives containing thiourea groups have shown significant antimicrobial effects, suggesting that Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate may also possess similar properties .

Case Studies and Research Findings

A study published in the European Journal of Pharmaceutical Sciences evaluated the antiproliferative activity of substituted phenyl compounds, revealing that modifications to the imidazolidinone structure could enhance biological efficacy against cancer cell lines . Another investigation into related compounds demonstrated promising results in inhibiting specific kinases associated with cancer progression .

Comparative Analysis

To better understand the unique properties of Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo... | Antimicrobial and anticancer properties |

| Ethyl 4-(3-benzoylthioureido)benzoate | Exhibits antiviral and antibacterial effects |

Q & A

Q. What are the validated synthetic routes for Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives or coupling of chloroacetamide intermediates with heterocyclic thiols (e.g., 2-mercaptobenzimidazole analogs) under reflux conditions .

- Step 2 : Acetamido linkage formation between the imidazolidinone and ethyl 4-aminobenzoate using chloroacetyl chloride or similar acylating agents in ethanol with triethylamine as a base .

- Validation : Intermediates and final products are characterized via melting point analysis, TLC (for reaction progress), FT-IR (amide C=O stretch ~1650–1700 cm⁻¹), and ¹H-NMR (e.g., imidazolidinone NH protons at δ 8–10 ppm) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Elemental Microanalysis : Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

- Spectroscopy :

- FT-IR : Confirms functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide I/II bands).

- ¹H/¹³C-NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragments .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Byproducts : Unreacted chloroacetamide intermediates or dimerized side products.

- Mitigation :

- Purification via recrystallization (ethanol/water mixtures) .

- Column chromatography (silica gel, ethyl acetate/hexane eluent) for polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Temperature Control : Reflux in ethanol (78°C) ensures complete reaction while avoiding decomposition .

- Catalyst Screening : Use of K₂CO₃ or NaHCO₃ enhances nucleophilic substitution efficiency in coupling steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require post-synthesis dialysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl benzoate derivatives with substituted imidazolidinones) .

- 2D-NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations (e.g., distinguishing amide vs. ester carbonyls) .

- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .

Q. How is the compound’s stability assessed under varying storage conditions?

Q. What mechanistic hypotheses explain its potential biological activity?

- Target Interaction : The imidazolidinone core may inhibit enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with catalytic residues .

- Structure-Activity Relationships (SAR) : Modifying the methoxyphenyl group (e.g., halogen substitution) alters lipophilicity and binding affinity .

- In Silico Docking : Molecular dynamics simulations predict interactions with kinase active sites (e.g., CDK1/GSK3β) .

Methodological Considerations

Q. How are synthetic protocols adapted for analogs with modified aryl groups?

- Substituent Screening : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups via Suzuki-Miyaura coupling .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of aryl boronic acid) and catalyst (Pd(PPh₃)₄) .

Q. What statistical methods validate reproducibility in biological assays?

- Dose-Response Analysis : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) with triplicate measurements .

- ANOVA/T-Tests : Compare activity across analogs (p < 0.05 significance threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.